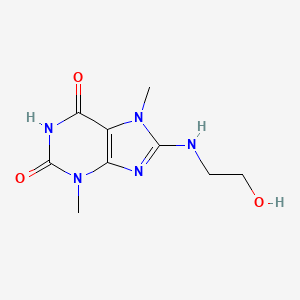

8-(2-Hydroxy-ethylamino)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione

Description

Properties

IUPAC Name |

8-(2-hydroxyethylamino)-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O3/c1-13-5-6(11-8(13)10-3-4-15)14(2)9(17)12-7(5)16/h15H,3-4H2,1-2H3,(H,10,11)(H,12,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNVYTUQPGZBNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1NCCO)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331675-08-2 | |

| Record name | 8-((2-HYDROXYETHYL)AMINO)-3,7-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Hydroxy-ethylamino)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione typically involves the reaction of 3,7-dimethylxanthine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloroethanol replaces the chlorine atom, forming the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are crucial for the large-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

8-(2-Hydroxy-ethylamino)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

8-(2-Hydroxy-ethylamino)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione exhibits various biological activities that make it a candidate for therapeutic applications:

Antiviral Properties

Research indicates that purine derivatives can inhibit viral replication. Studies have shown that similar compounds exhibit antiviral activity by interfering with nucleic acid synthesis in viruses. This compound may serve as a lead structure for developing antiviral agents against specific viral infections .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In a study involving the synthesis of new purine derivatives, several compounds demonstrated significant anti-inflammatory activity compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. This suggests that this compound could be further explored for its potential as an anti-inflammatory agent .

Cytotoxicity Against Cancer Cells

Preliminary studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism is hypothesized to involve the inhibition of cell proliferation and induction of apoptosis in malignant cells. Further research is necessary to elucidate its efficacy and safety profile in cancer therapy .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions typically starting from readily available purine derivatives. Researchers have also synthesized various derivatives of this compound to enhance its biological activity and selectivity against specific targets .

| Derivative | Biological Activity | Reference |

|---|---|---|

| Compound A | Antiviral | |

| Compound B | Anti-inflammatory | |

| Compound C | Cytotoxic |

Case Studies

-

Anti-inflammatory Activity Study :

- A series of experiments were conducted to evaluate the anti-inflammatory effects of newly synthesized purine derivatives including this compound.

- Results indicated that several derivatives exhibited comparable or superior activity compared to traditional NSAIDs.

- The study utilized various in vitro assays to assess the inhibition of pro-inflammatory cytokines .

- Antiviral Screening :

Mechanism of Action

The mechanism of action of 8-(2-Hydroxy-ethylamino)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets in the body. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Caffeine: A well-known stimulant with a similar purine structure.

Theophylline: Used in respiratory diseases like asthma and COPD.

Theobromine: Found in chocolate, with mild stimulant effects.

Uniqueness

8-(2-Hydroxy-ethylamino)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Biological Activity

8-(2-Hydroxy-ethylamino)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione, commonly referred to as a derivative of purine, exhibits notable biological activities that make it a subject of interest in medicinal chemistry. This compound is structurally related to several biologically active molecules and has been studied for its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 227.23 g/mol. It belongs to the class of purine derivatives and possesses a hydroxyl group that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that it may act on adenosine receptors, which play crucial roles in numerous physiological processes including inflammation and neurotransmission.

Biological Activities

- Adenosine Receptor Modulation :

- Antidepressant-like Effects :

- Inhibition of Inflammatory Pathways :

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-(2-hydroxyethylamino)-3,7-dimethylpurine-2,6-dione, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using brominated xanthine precursors (e.g., 8-bromo-1,3-dimethylxanthine) with 2-hydroxyethylamine. Intermediates are typically characterized using FTIR (e.g., peaks at ~3344 cm⁻¹ for N-H stretching and ~1697 cm⁻¹ for C=O groups) and mass spectrometry (e.g., m/z = 169 for fragmentation patterns). Confirmatory ¹H NMR analysis is essential to verify substitution patterns and regioselectivity .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : A combination of FTIR , ¹H/¹³C NMR , and high-resolution mass spectrometry (HRMS) is recommended. For example, FTIR identifies functional groups (e.g., -NH and C=O), while NMR resolves methyl group environments (δ ~3.3–3.5 ppm for N-methyl protons). HRMS provides exact mass confirmation (e.g., calculated vs. observed molecular ion) .

Q. How can researchers determine the purity and stability of this compound under experimental conditions?

- Methodological Answer : Use HPLC with UV detection (λ = 270–280 nm for purine derivatives) to assess purity. Stability studies should include accelerated degradation tests (e.g., exposure to heat, light, and varying pH) monitored via UPLC-MS to detect decomposition products. Crystallography (e.g., single-crystal X-ray diffraction) can confirm structural integrity .

Advanced Research Questions

Q. What computational methods are suitable for predicting the bioactivity or binding affinity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (using AutoDock Vina or Schrödinger Suite) predicts interactions with targets like adenosine receptors. Tools like ChemAxon’s *Chemicalize.org * provide drug-likeness scores (e.g., LogP, polar surface area) .

Q. How do structural modifications (e.g., hydroxyethylamino vs. alkylamino substituents) impact pharmacological activity?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing hydroxyethyl with propyl or aryl groups) and testing in vitro (e.g., enzyme inhibition assays). Compare LogD values (via shake-flask method) to correlate hydrophilicity with activity. NMR-based conformational analysis can reveal steric effects .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Conduct meta-analysis of existing datasets to identify variables (e.g., assay conditions, cell lines). Validate findings using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization). For conflicting solubility data, use dynamic light scattering (DLS) to assess aggregation in buffer solutions .

Q. How can crystallography data inform the design of derivatives with improved selectivity?

- Methodological Answer : Analyze X-ray crystal structures of the compound bound to target proteins (e.g., PDE inhibitors) to identify key hydrogen bonds or π-π interactions. Use in silico mutagenesis (e.g., Rosetta) to predict substitutions (e.g., fluorination at C8) that enhance binding entropy or reduce off-target effects .

Q. What theoretical frameworks guide mechanistic studies of this compound’s metabolic pathways?

- Methodological Answer : Link experiments to kinetic isotope effects (KIE) or quantum mechanics/molecular mechanics (QM/MM) models to elucidate metabolic steps (e.g., cytochrome P450-mediated oxidation). Use isotope labeling (e.g., ¹⁴C or ²H) with LC-MS/MS to track metabolite formation in hepatocyte assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.